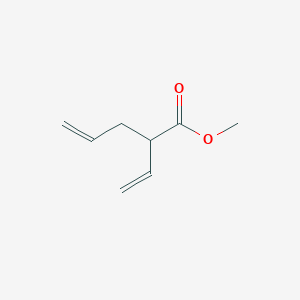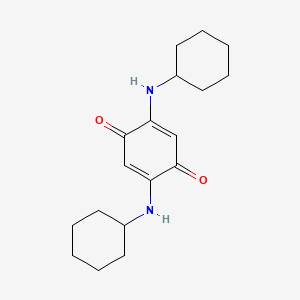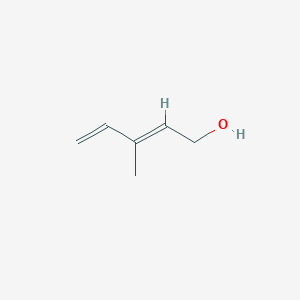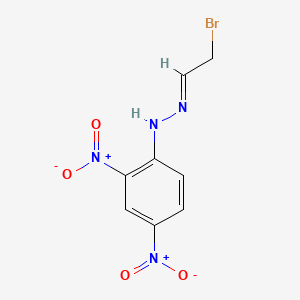
Bromoacetaldehyde 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetaldehyde 2,4-dinitrophenylhydrazone is a chemical compound derived from the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the broader class of 2,4-dinitrophenylhydrazones, which are commonly used in analytical chemistry for the identification and quantification of carbonyl compounds such as aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromoacetaldehyde 2,4-dinitrophenylhydrazone typically involves the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which is indicated by the appearance of a yellow or orange precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
Bromoacetaldehyde 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the bromoacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Bromoacetaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of bromoacetaldehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of bromoacetaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is a nucleophilic addition followed by an elimination reaction, resulting in the formation of a stable hydrazone product. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being analyzed .
Comparison with Similar Compounds
Similar Compounds
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Glutaraldehyde 2,4-dinitrophenylhydrazone
Uniqueness
Bromoacetaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other 2,4-dinitrophenylhydrazones. This makes it particularly useful in specific analytical and synthetic applications where the bromine atom can participate in further chemical transformations .
Properties
CAS No. |
5321-78-8 |
|---|---|
Molecular Formula |
C8H7BrN4O4 |
Molecular Weight |
303.07 g/mol |
IUPAC Name |
N-[(E)-2-bromoethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C8H7BrN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2/b10-4+ |
InChI Key |
LSVYYDFLTYWRTA-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CBr |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


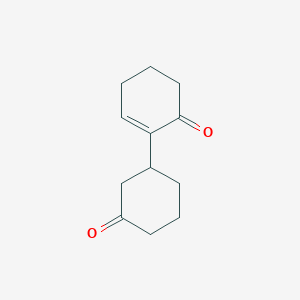
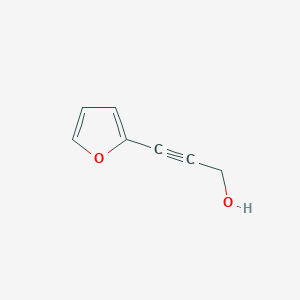
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
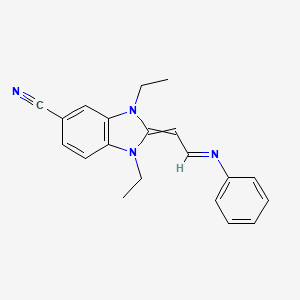
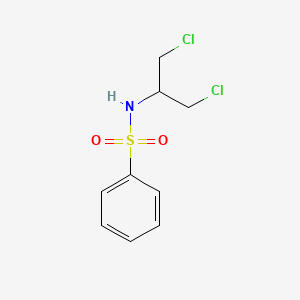
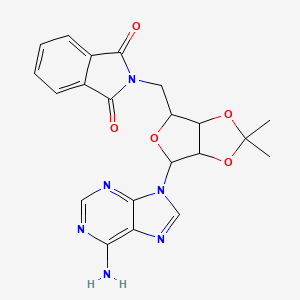
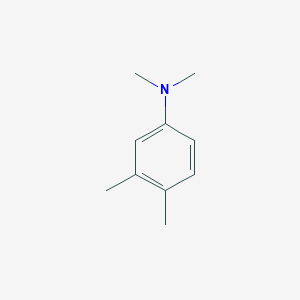
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
